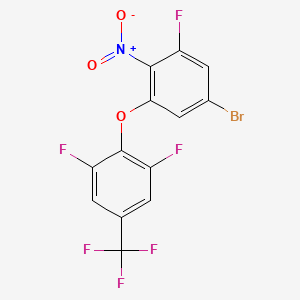![molecular formula C18H21BrClNO2 B15290891 ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride is a complex organic compound that features a benzoate ester linked to a brominated aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride typically involves multiple steps, including the formation of the benzoate ester and the brominated aniline derivative. One common method involves the Friedel-Crafts acylation of benzene derivatives, followed by nucleophilic substitution reactions to introduce the bromine and aniline groups . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization and chromatography techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride involves its interaction with specific molecular targets. The brominated aniline moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromobenzoate: A simpler ester derivative with similar reactivity but lacking the aniline moiety.
4-Bromoaniline: Contains the brominated aniline structure but without the ester linkage.
N-Methylaniline: Features the N-methylated aniline group but lacks the bromine and ester functionalities.
Uniqueness
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride is unique due to its combination of a brominated aniline and a benzoate ester, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H21BrClNO2 |
|---|---|
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C18H20BrNO2.ClH/c1-4-22-18(21)17-8-6-5-7-16(17)13(2)20(3)15-11-9-14(19)10-12-15;/h5-13H,4H2,1-3H3;1H |
Clé InChI |
KNOGPYRLLSMENG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1C(C)N(C)C2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B15290808.png)

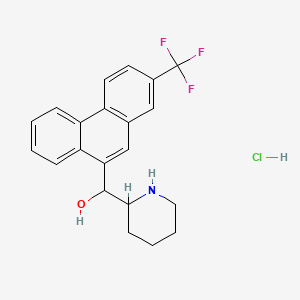
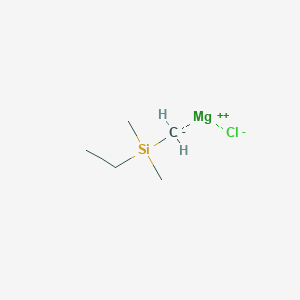
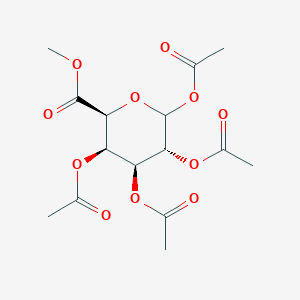
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)


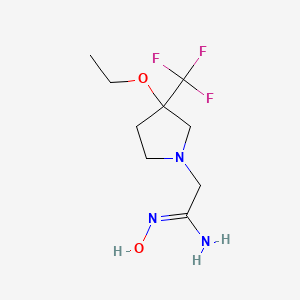
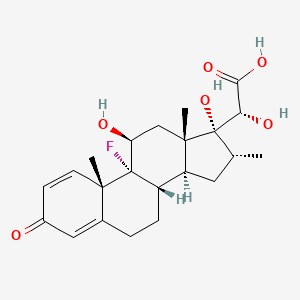
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
